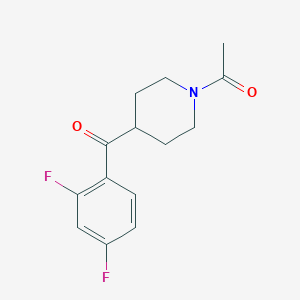

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone

描述

属性

IUPAC Name |

1-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F2NO2/c1-9(18)17-6-4-10(5-7-17)14(19)12-3-2-11(15)8-13(12)16/h2-3,8,10H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPWQEIGJWVJDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372387 | |

| Record name | 4-(2',4'-Difluorobenzoyl)-1-acetylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84162-82-3 | |

| Record name | 4-(2',4'-Difluorobenzoyl)-1-acetylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 84162-82-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Conditions and Yield

| Reagent | Quantity | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1,3-Difluorobenzene | 67 g | DCM (150 mL) | 25°C | 3 h | 41% |

| 1-Acetyl-4-piperidinecarbonyl chloride | 98 g | DCM (50 mL) | 25°C | 3 h | 41% |

The reaction mixture is stirred at ambient temperature, followed by extraction with DCM and drying over anhydrous MgSO₄. The solvent is evaporated to isolate the crude product, which is further purified via recrystallization.

Hydrolysis of Acetyl Group

The acetylated intermediate undergoes hydrolysis to yield 2,4-difluorophenyl(4-piperidinyl)methanone hydrochloride. This step uses 6N hydrochloric acid under reflux for 5 hours.

Hydrolysis Parameters

| Parameter | Value |

|---|---|

| HCl Concentration | 6N |

| Temperature | Reflux (100–110°C) |

| Time | 5 h |

| Yield | 85% |

Post-reaction, the mixture is concentrated, and 2-propanol is added to precipitate the product. The solid is filtered and dried, achieving a purity >99% by HPLC.

Oxime Formation

The piperidine intermediate is converted to its oxime hydrochloride using hydroxylamine hydrochloride in ethanol. This step, critical for subsequent cyclization, achieves a 96% yield.

| Reagent | Quantity | Solvent | Temperature | Time |

|---|---|---|---|---|

| Hydroxylamine HCl | 30 g | Ethanol | Reflux | 3 h |

| N,N-Dimethylethanolamine | 29.5 mL | Ethanol | Reflux | 3 h |

The oxime precipitates as a white crystal upon cooling and is filtered without further purification.

Alternative Synthetic Routes

Ring-Closure Reactions

A 2022 study in the International Journal of Current Advanced Research describes a ring-closure approach using acetonitrile and potassium carbonate:

-

Reagents : 1-(4-hydroxy-3-methoxyphenyl)ethanone and toluene-4-sulfonic acid 3-chloro-propyl ester.

-

Conditions : 65–70°C for 14 hours.

-

Yield : 82% after column chromatography (hexane/ethyl acetate).

Industrial-Scale Production

Industrial protocols (e.g., LGC Standards ) use continuous flow reactors to enhance efficiency:

-

Solvent Recycling : DCM and 2-propanol are recovered and reused.

-

Automation : In-line analytics monitor reaction progress, reducing manual intervention.

Purification Techniques

Column Chromatography

-

Stationary Phase : Silica gel (60–120 mesh).

Scalability and Challenges

Large-Scale Considerations

化学反应分析

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

科学研究应用

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone has several scientific research applications:

作用机制

The mechanism of action of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as serotonin receptors (5-HT2). By acting as an antagonist, it inhibits the receptor’s activity, which can modulate various physiological processes, including mood regulation and cell proliferation .

相似化合物的比较

Structural Analogues and Substituent Effects

Structural analogues of 1-(4-(2,4-difluorobenzoyl)piperidin-1-yl)ethanone vary in substituents on the benzoyl group, piperidine ring, or ethanone moiety. Key examples include:

Key Observations :

- Fluorination: The 2,4-difluorobenzoyl group in the target compound enhances metabolic stability and binding affinity compared to non-fluorinated analogues like 1-(4-benzoylpiperidin-1-yl)ethanone .

- Piperidine vs. Piperazine : Replacement of piperidine with piperazine (e.g., T67589) reduces lipophilicity, affecting blood-brain barrier penetration .

Metabolic Stability and Pathways

- Target Compound: Limited metabolic data exist, but its fluorinated aromatic ring likely resists oxidative degradation, a common issue in non-fluorinated analogues like iloperidone metabolites (e.g., O-dealkylation products) .

- Iloperidone Metabolites : Undergo extensive O-dealkylation and N-dealkylation, generating hydroxylated and deacetylated species with reduced CNS activity .

- Microbial Metabolism: Rhodococcus sp.1-0130 reduces 1-(4-hydroxyphenyl)ethanone to chiral alcohols (e.e. 95%), highlighting enzymatic interactions possible with similar ethanone derivatives .

生物活性

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone, also known by its CAS number 25519-77-1, is a compound of significant interest due to its potential biological activities. This compound belongs to the class of piperidine derivatives and has been studied for its applications in medicinal chemistry, particularly as an antiproliferative agent.

- Molecular Formula : C14H16F2N2O

- Molecular Weight : 267.28 g/mol

- Structure : The compound features a piperidine ring substituted with a 2,4-difluorobenzoyl group and an ethanone moiety.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antiproliferative Effects : It has shown promise in inhibiting cell proliferation in certain cancer cell lines.

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes, particularly those involved in metabolic pathways.

Antiproliferative Activity

In studies assessing the antiproliferative effects of this compound, it was found to inhibit the growth of several cancer cell lines. The mechanism appears to be linked to the disruption of cellular signaling pathways critical for cell survival and proliferation.

Case Study: Antiproliferative Effects on Cancer Cell Lines

A study evaluated the effects of this compound on various cancer cell lines, including breast and lung cancer models. The results are summarized in the table below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.3 | Induction of apoptosis via mitochondrial pathway |

| A549 (Lung) | 12.8 | Inhibition of cell cycle progression |

Enzyme Inhibition Studies

The compound has been investigated for its inhibitory effects on tyrosinase and other enzymes involved in metabolic processes.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin synthesis; inhibitors can have applications in skin whitening and anti-cancer therapies. The inhibition data for this compound is presented below:

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| This compound | 0.18 | Competitive |

This competitive inhibition suggests that the compound binds to the active site of tyrosinase, preventing substrate access.

Mechanistic Insights

Docking studies have provided insights into the binding modes of this compound with target enzymes. The structural analysis indicates strong interactions with key amino acids within the active sites, which may explain its potency as an inhibitor.

常见问题

Q. What are the established synthetic routes for preparing 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a piperidine derivative may react with 2,4-difluorobenzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Optimization involves:

- Catalyst selection : Lewis acids like AlCl₃ improve acylation efficiency in Friedel-Crafts-type reactions .

- Solvent choice : Dichloromethane or THF is preferred for solubility and inertness.

- Temperature control : Reactions are often conducted at 0–25°C to minimize side products.

- Yield improvement : Column chromatography (e.g., n-hexane/EtOAc gradients) achieves >75% purity, with final yields reaching 78–84% .

Q. How can spectroscopic techniques (NMR, HPLC) confirm the structural identity of this compound?

Methodological Answer:

- ¹H/¹³C-NMR : Key signals include the acetyl group (δ ~2.11 ppm, singlet) and aromatic protons from the 2,4-difluorobenzoyl moiety (δ 7.51–8.07 ppm). Piperidine ring protons appear as multiplets between δ 1.57–4.60 ppm .

- HPLC : Retention times (e.g., 13.036 min with 95% peak area at 254 nm) and mobile phase gradients (e.g., methanol/buffer solutions) validate purity .

- Elemental analysis : Discrepancies between calculated and observed C/H/N values (e.g., ±0.3%) may indicate residual solvents or incomplete purification .

Advanced Research Questions

Q. How should researchers address contradictions in elemental analysis or spectral data during characterization?

Methodological Answer: Discrepancies often arise from:

- Incomplete purification : Repeat column chromatography or recrystallization.

- Residual solvents : Use high-vacuum drying or TGA to detect volatile impurities.

- Isomeric byproducts : Employ 2D-NMR (e.g., COSY, HSQC) or X-ray crystallography to resolve structural ambiguities .

- Case example : A 0.5% deviation in carbon content may require repeating synthesis under strictly anhydrous conditions .

Q. What experimental designs are recommended for evaluating the compound’s biological activity, particularly in receptor binding studies?

Methodological Answer:

Q. Which advanced structural elucidation techniques are critical for resolving stereochemical uncertainties?

Methodological Answer:

- X-ray crystallography : Resolves absolute configuration and confirms piperidine ring conformation. For example, a related compound (2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone) was crystallized in a monoclinic system (space group P2₁/c) with bond angles confirming the acyl group orientation .

- DFT calculations : Compare experimental and computed IR/vibrational spectra to validate tautomeric forms.

- Chiral HPLC : Separates enantiomers using cellulose-based columns and polar mobile phases .

Q. How can researchers ensure high purity (>99%) and monitor common contaminants during synthesis?

Methodological Answer:

- Analytical techniques :

- HPLC-MS : Detects trace impurities (e.g., unreacted starting materials) with a limit of quantification (LOQ) <0.1%.

- GC-FID : Identifies volatile byproducts (e.g., acetyl chloride derivatives) .

- Purification protocols :

- Recrystallization : Use ethanol/water mixtures for optimal crystal formation.

- Prep-HPLC : Employ C18 columns with acetonitrile/water gradients for final polishing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。